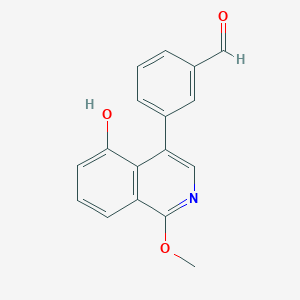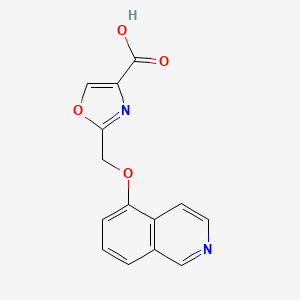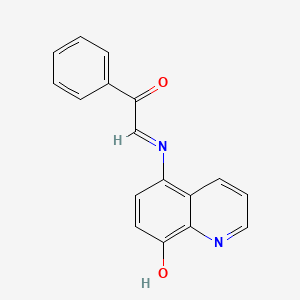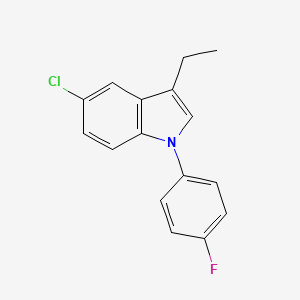
4-(1H-Indol-3-yl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Indol-3-yl)naphthalene-1,2-dione is a chemical compound with the molecular formula C₁₈H₁₁NO₂ It is characterized by the presence of an indole ring fused to a naphthalene-1,2-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)naphthalene-1,2-dione typically involves the reaction of indole derivatives with naphthalene-1,2-dione under specific conditions. One common method involves the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction between the indole and naphthalene-1,2-dione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Indol-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,2-dione moiety to a dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydroxy compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1H-Indol-3-yl)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-(1H-Indol-3-yl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The naphthalene-1,2-dione structure can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions collectively contribute to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is used in pharmaceutical research.
1H-Indole-3-ethanamine, N-methyl-:
Uniqueness
4-(1H-Indol-3-yl)naphthalene-1,2-dione is unique due to the combination of the indole and naphthalene-1,2-dione structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for diverse research applications.
Eigenschaften
CAS-Nummer |
150810-71-2 |
|---|---|
Molekularformel |
C18H11NO2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
4-(1H-indol-3-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-9-14(11-5-1-2-7-13(11)18(17)21)15-10-19-16-8-4-3-6-12(15)16/h1-10,19H |
InChI-Schlüssel |
JGGZODMUNMPWQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)



![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)




![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

